molecular formula C18H18N2S B14233683 4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole CAS No. 512205-03-7

4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole

Cat. No.: B14233683
CAS No.: 512205-03-7
M. Wt: 294.4 g/mol
InChI Key: OIGGIQKGKXOJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with phenyl groups at the 4 and 5 positions, and a prop-2-en-1-ylsulfanyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole typically involves the reaction of 4,5-diphenylimidazole with prop-2-en-1-ylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation using palladium on carbon

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dihydroimidazole derivatives

    Substitution: Nitro or halogenated phenyl derivatives

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which imparts distinct chemical reactivity and potential for diverse functionalization. This makes it a valuable scaffold for the development of new compounds with tailored properties.

Properties

CAS No.

512205-03-7

Molecular Formula

C18H18N2S

Molecular Weight

294.4 g/mol

IUPAC Name

4,5-diphenyl-2-prop-2-enylsulfanyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C18H18N2S/c1-2-13-21-18-19-16(14-9-5-3-6-10-14)17(20-18)15-11-7-4-8-12-15/h2-12,16-17H,1,13H2,(H,19,20)

InChI Key

OIGGIQKGKXOJFR-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.